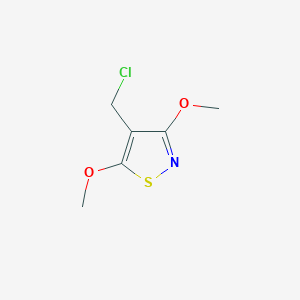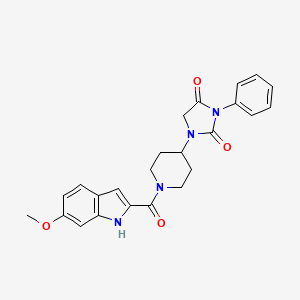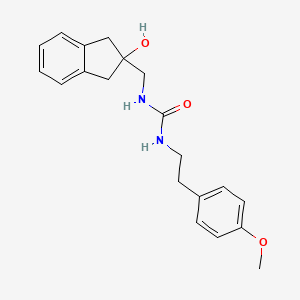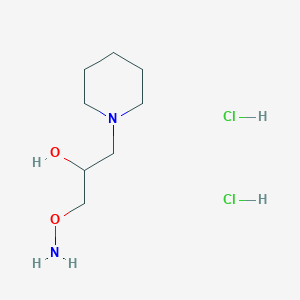
1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride is a chemical compound with the CAS Number: 67435-43-2. It has a molecular weight of 247.16 . The compound is typically stored at room temperature and appears as an oil .
Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not specified in the available resources.科学的研究の応用
Synthesis and Chemical Properties
- Novel Synthesis Methods : Research has led to the development of new methods for synthesizing compounds similar to 1-Aminooxy-3-piperidin-1-ylpropan-2-ol. For example, Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry (Smaliy et al., 2011).
Pharmaceutical Development
- Drug Synthesis : Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist, showcasing the compound's utility in pharmaceutical manufacturing (Cann et al., 2012).
- Antidepressant Research : Takeuchi et al. (2003) discovered a series of 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, indicating potential applications in antidepressant drug development (Takeuchi et al., 2003).
Biochemical Studies
- Glycosidase Inhibitors : Baumann et al. (2008) synthesized polyhydroxylated indolizidines, potential glycosidase inhibitors, using a process involving the formation of a piperidine ring, which is structurally similar to 1-Aminooxy-3-piperidin-1-ylpropan-2-ol (Baumann et al., 2008).
- Inhibitory Neurotransmitter Analogs : Kehler et al. (1998) synthesized analogs of the GABAA agonist piperidin-4-ylcarboxylic acid, highlighting the compound's relevance in neurotransmitter research (Kehler et al., 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, which indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
1-aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.2ClH/c9-12-7-8(11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAWFYSXHFZMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)
![1-[3-(2-Methylphenoxy)propyl]benzimidazole](/img/structure/B2771763.png)
![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2771765.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)
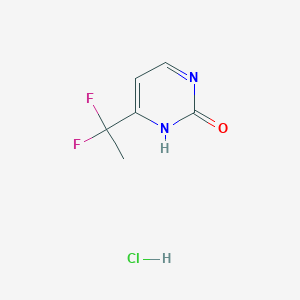
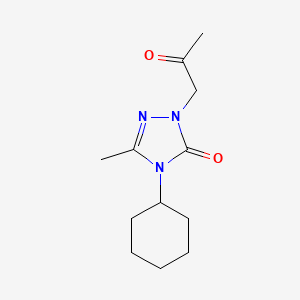
![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2771776.png)
